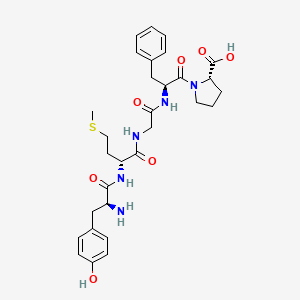
Enkephalin, met(2)-pro(5)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Enkephalin, met(2)-pro(5)-, also known as methionine enkephalin, is a naturally occurring, endogenous opioid peptide. It is one of the two forms of enkephalin, the other being leucine enkephalin. Enkephalins are pentapeptides involved in regulating nociception (pain sensation) in the body and are considered primary endogenous ligands of the δ-opioid receptor .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Methionine enkephalin can be synthesized through solid-phase peptide synthesis (SPPS), a common method for peptide production. The process involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions typically include the use of coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate peptide bond formation .
Industrial Production Methods
Industrial production of methionine enkephalin involves large-scale SPPS, where automated peptide synthesizers are used to increase efficiency and yield. The process is followed by purification steps such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Methionine enkephalin undergoes various chemical reactions, including:
Oxidation: The methionine residue can be oxidized to methionine sulfoxide.
Reduction: Reduction reactions can reverse the oxidation of methionine sulfoxide back to methionine.
Substitution: Amino acid residues in the peptide can be substituted with other amino acids to create analogs with different properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or other oxidizing agents.
Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Amino acid derivatives and coupling reagents used in SPPS.
Major Products Formed
Oxidation: Methionine sulfoxide enkephalin.
Reduction: Methionine enkephalin (restored from methionine sulfoxide).
Substitution: Various enkephalin analogs with modified amino acid sequences.
Applications De Recherche Scientifique
Methionine enkephalin has a wide range of scientific research applications:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in pain modulation and neurotransmission.
Medicine: Explored for its potential therapeutic effects in pain management, depression, and immune modulation.
Industry: Utilized in the development of peptide-based drugs and diagnostic tools
Mécanisme D'action
Methionine enkephalin exerts its effects by binding to opioid receptors, primarily the δ-opioid receptor and to a lesser extent the μ-opioid receptor. Upon binding, it activates G-protein-coupled receptor pathways, leading to the inhibition of adenylate cyclase, reduction of cAMP levels, and subsequent modulation of ion channels. This results in analgesic and antidepressant-like effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Leucine enkephalin: Another form of enkephalin with a leucine residue instead of methionine.
Beta-endorphin: A longer endogenous opioid peptide with potent analgesic effects.
Dynorphin: An endogenous opioid peptide with high affinity for κ-opioid receptors.
Uniqueness
Methionine enkephalin is unique due to its high selectivity for the δ-opioid receptor, which differentiates it from other endogenous opioids like beta-endorphin and dynorphin that target different opioid receptors. This selectivity makes methionine enkephalin particularly interesting for research focused on δ-opioid receptor-mediated effects .
Propriétés
Numéro CAS |
64267-98-7 |
|---|---|
Formule moléculaire |
C30H39N5O7S |
Poids moléculaire |
613.7 g/mol |
Nom IUPAC |
(2S)-1-[(2S)-2-[[2-[[(2R)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylsulfanylbutanoyl]amino]acetyl]amino]-3-phenylpropanoyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C30H39N5O7S/c1-43-15-13-23(34-27(38)22(31)16-20-9-11-21(36)12-10-20)28(39)32-18-26(37)33-24(17-19-6-3-2-4-7-19)29(40)35-14-5-8-25(35)30(41)42/h2-4,6-7,9-12,22-25,36H,5,8,13-18,31H2,1H3,(H,32,39)(H,33,37)(H,34,38)(H,41,42)/t22-,23+,24-,25-/m0/s1 |
Clé InChI |
FVPVIFYQSNGPQO-NDBXHCKUSA-N |
SMILES isomérique |
CSCC[C@H](C(=O)NCC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N2CCC[C@H]2C(=O)O)NC(=O)[C@H](CC3=CC=C(C=C3)O)N |
SMILES canonique |
CSCCC(C(=O)NCC(=O)NC(CC1=CC=CC=C1)C(=O)N2CCCC2C(=O)O)NC(=O)C(CC3=CC=C(C=C3)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


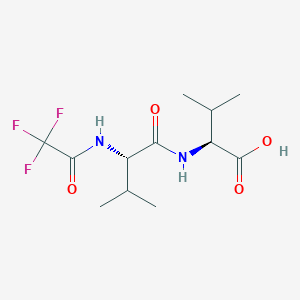
![Undecanoic acid, 11-[2,2,2-trifluoro-1,1-bis(trifluoromethyl)ethoxy]-](/img/structure/B14506239.png)
![N'-[2-(2-Chlorophenyl)propan-2-yl]-N-methyl-N-phenylurea](/img/structure/B14506248.png)
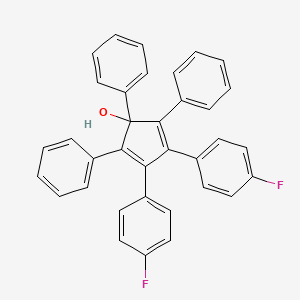
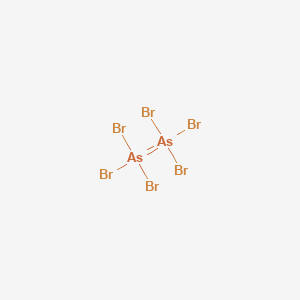
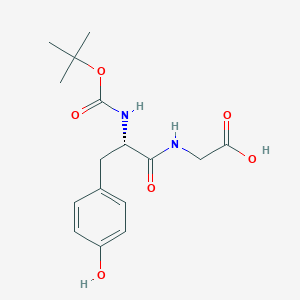
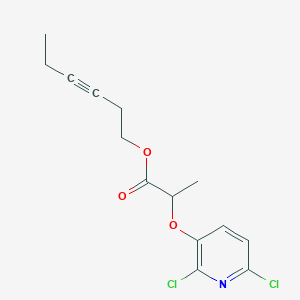
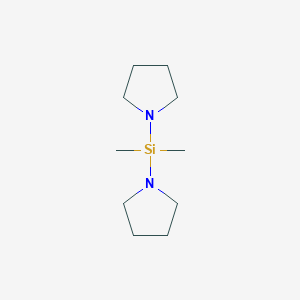
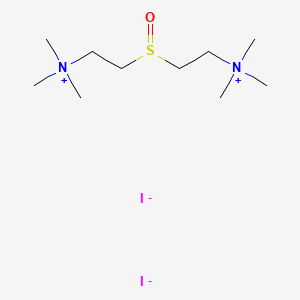
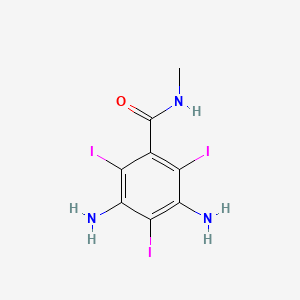
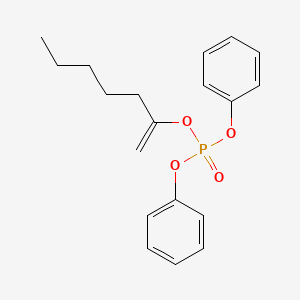
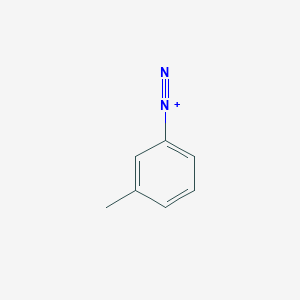

![N-[(2-Sulfanylethyl)carbamoyl]hexanamide](/img/structure/B14506289.png)
